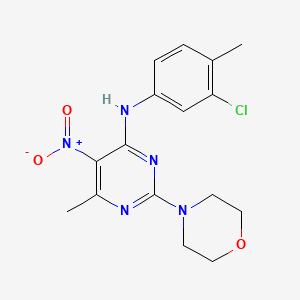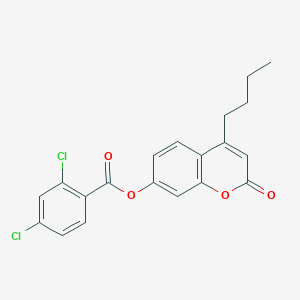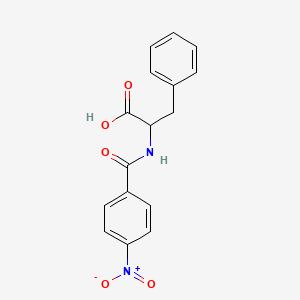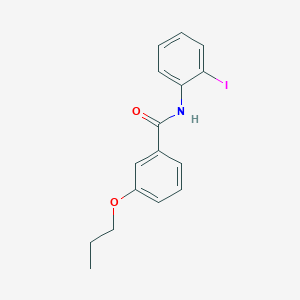
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine
描述
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine, commonly known as clofarabine, is a synthetic nucleoside analogue that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been developed for the treatment of various types of cancer, including acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).
作用机制
Clofarabine is a nucleoside analogue that is incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. It also induces apoptosis in cancer cells by activating the mitochondrial pathway. The exact mechanism of action of clofarabine is complex and not fully understood, but it is believed to involve multiple pathways and targets.
Biochemical and Physiological Effects:
Clofarabine has been shown to have a number of biochemical and physiological effects, including inhibition of DNA synthesis, activation of apoptosis, and modulation of various signaling pathways. It has also been shown to have immunosuppressive effects, which may contribute to its efficacy in the treatment of leukemia. However, clofarabine can also have toxic effects on normal cells, particularly on hematopoietic stem cells, which can limit its clinical use.
实验室实验的优点和局限性
Clofarabine has several advantages for lab experiments, including its well-defined mechanism of action and established synthesis method. It is also commercially available and relatively stable, making it easy to handle and store. However, clofarabine can be expensive and may have toxic effects on normal cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research on clofarabine. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict response to clofarabine treatment, which could help to personalize treatment and improve outcomes. Additionally, further studies are needed to understand the complex mechanism of action of clofarabine and identify new targets for therapy.
科学研究应用
Clofarabine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, making it an attractive candidate for chemotherapy. Clinical trials have demonstrated the efficacy of clofarabine in the treatment of N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-morpholinyl)-5-nitro-4-pyrimidinamine and AML, with response rates of up to 50% in refractory or relapsed cases. Clofarabine has also been studied for its potential use in combination with other chemotherapeutic agents to improve treatment outcomes.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-morpholin-4-yl-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-10-3-4-12(9-13(10)17)19-15-14(22(23)24)11(2)18-16(20-15)21-5-7-25-8-6-21/h3-4,9H,5-8H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSDJHTVJDSREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])C)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969468.png)


![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3969485.png)
![2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969488.png)
![({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B3969498.png)
![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)
![3-butoxy-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3969501.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3969515.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3969518.png)
![4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969536.png)
![propyl [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B3969549.png)
![3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid](/img/structure/B3969552.png)